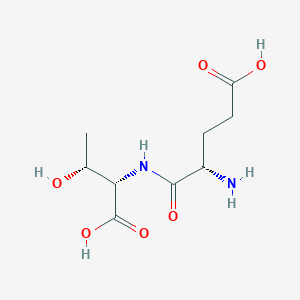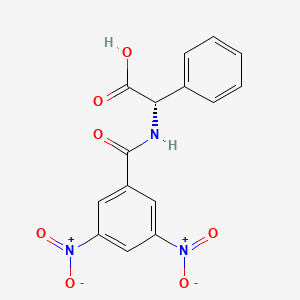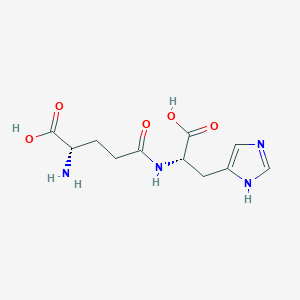
gamma-Glutamylhistidine
説明
Gamma-glutamylhistidine is a gamma-glutamyl compound, which is a type of peptide that includes the amino acid histidine linked through its imidazole ring to the gamma-carboxyl group of glutamic acid. This linkage is characteristic of gamma-glutamyl peptides and is important in biological processes such as glutathione metabolism and the maintenance of redox homeostasis . Gamma-glutamylhistidine has been identified in bovine brain, suggesting its presence in mammalian tissues . It is also synthesized by gamma-glutamyltranspeptidase enzymes, which are involved in the transfer of gamma-glutamyl groups in various organisms .
Synthesis Analysis
Gamma-glutamylhistidine can be synthesized enzymatically. For instance, gamma-glutamyltranspeptidase from Escherichia coli K-12 has been used to synthesize gamma-glutamyl-l-histidine from l-glutamine and l-histidine . The yield of gamma-glutamyl-l-histidine synthesized under optimum conditions was reported to be 48%, based on the concentration of the substrates used. The product was confirmed through various analytical techniques such as amino acid analysis and mass spectrometry . Additionally, gamma-glutamylhistamine synthetase from the marine mollusk Aplysia californica catalyzes the formation of gamma-glutamylhistamine, a related compound, indicating the presence of specialized enzymes for the synthesis of gamma-glutamyl compounds in nature .
Molecular Structure Analysis
The molecular structure of gamma-glutamylhistidine consists of the amino acid histidine linked to the gamma-carboxyl group of glutamic acid. This linkage is distinct from the typical peptide bonds found in proteins, which involve the alpha-carboxyl group of one amino acid and the amino group of another. The structure of gamma-glutamylhistidine has been characterized through comparison with synthesized compounds and confirmed using spectroscopic methods .
Chemical Reactions Analysis
Gamma-glutamylhistidine and related gamma-glutamyl compounds participate in various chemical reactions. For example, gamma-glutamyltranspeptidases catalyze the transfer of gamma-glutamyl groups to water (hydrolysis) or to amino acids and peptides (transpeptidation) . These enzymes play a key role in glutathione metabolism, which is crucial for cellular defense against oxidative stress. The biochemical properties of gamma-glutamyltranspeptidases from different sources, such as Geobacillus thermodenitrificans, have been studied to understand their substrate specificity and reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of gamma-glutamylhistidine are influenced by the presence of the imidazole ring of histidine and the gamma-carboxyl group of glutamic acid. These functional groups contribute to the compound's solubility, stability, and reactivity. For instance, gamma-glutamylhistidine isopeptides have been found in the macromolecular fractions of commercial meat extracts, and their concentration can serve as an index of protein denaturation during the heating process . The thermosensitivity of gamma-glutamyl compounds can also be modified chemically, as demonstrated by the synthesis of poly(alpha-propyl gamma-glutamate) from poly(gamma-glutamic acid), which imparts thermosensitivity by altering the hydrophobic-hydrophilic balance of the polymeric chains .
科学的研究の応用
Identification in Bovine Brain
Gamma-Glutamylhistidine was identified in bovine brain, adding to the list of known gamma-glutamyl compounds. This discovery enhances our understanding of brain chemistry and suggests potential biological roles for gamma-glutamylhistidine in neural processes (Kakimoto & Konishi, 1976).
Inhibition of Gamma-Glutamyl Transpeptidase in Cancer
Gamma-Glutamylhistidine-related compounds, specifically sulfur-containing histidine compounds, have been found to inhibit gamma-glutamyl transpeptidase (GGT) in cancer cells. This inhibition is associated with increased cell proliferation and resistance against chemotherapy, suggesting a potential therapeutic application for gamma-Glutamylhistidine in cancer treatment (Milito et al., 2019); (Brancaccio et al., 2019).
Role in Meat Products
Gamma-Glutamylhistidine is identified in commercial meat products, indicating its widespread distribution in food. Its presence correlates with protein denaturation during heating, suggesting its potential as an index for evaluating food quality and processing (Kuroda & Harada, 2002).
Involvement in Mast Cell Activation
Studies on mouse mast cells show that transglutaminase activity, associated with gamma-Glutamylhistidine, increases with histamine release from cells. This implies a role for gamma-Glutamylhistidine in allergic reactions and immune response modulation (Fesus et al., 1985).
Interaction with Glutamine Synthetase
Research on muscle and liver cells suggests that gamma-Glutamylhistidine analogs may influence glutamine transport, impacting amino acid metabolism and potentially muscle growth and recovery processes (Low et al., 1991).
Biodegradable Polymer Applications
Gamma-Glutamylhistidine derivatives, such as gamma-poly(glutamic acid), have been investigated for their potential in biodegradable polymers,offering applications in drug delivery, tissue engineering, and other medical materials. This research highlights the versatility of gamma-Glutamylhistidine compounds in biotechnology and medicine (Sung et al., 2005).
Role in Neurotransmission
Gamma-Glutamylhistidine may influence neurotransmitter roles in the brain, as studies show that analogs like alpha-Fluoromethylhistidine, which inhibit histamine synthesis, can significantly impact brain chemistry. This suggests a potential role for gamma-Glutamylhistidine in neurological disorders and brain function (Garbarg et al., 1980).
Potential in Anticoagulant Therapy
Gamma-Glutamylhistidine derivatives, such as gamma-PGA-sulfonate, show promise in anticoagulant therapy. Their ability to prolong clotting time indicates potential use in medical applications where controlling blood coagulation is crucial (Matsusaki et al., 2002).
Implications in Cardiovascular Health
Studies suggest that enzymes related to gamma-Glutamylhistidine, like gamma-glutamyl transferase, are associated with cardiovascular health, particularly in the context of atherosclerosis and coronary heart disease. This indicates a potential indirect role of gamma-Glutamylhistidine in cardiovascular health and disease (Ndrepepa et al., 2018).
特性
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVCMZCJAUJLJP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315690 | |
| Record name | γ-Glutamylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Glutamylhistidine | |
CAS RN |
37460-15-4 | |
| Record name | γ-Glutamylhistidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37460-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glutamylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



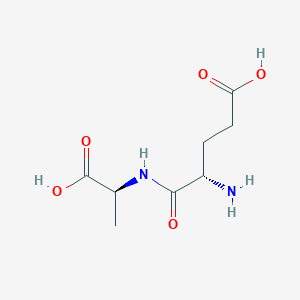
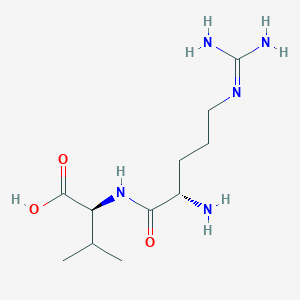
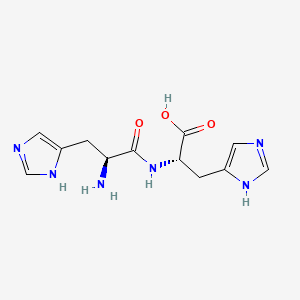
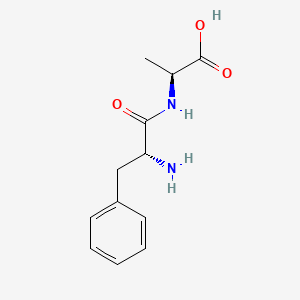
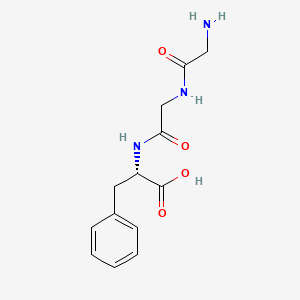
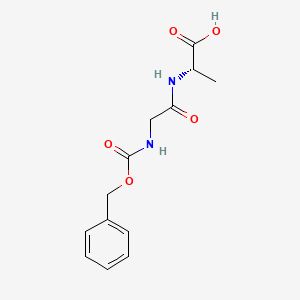
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
